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Compound of Interest

Compound Name:
2,3,5-Trifluoropyridine-4-carboxylic

acid

Cat. No.: B1304212 Get Quote

While specific research on the biological activity of 2,3,5-trifluoropyridine-4-carboxylic acid
derivatives is limited in publicly available literature, a broader examination of structurally related

fluorinated and trifluoromethylated pyridine carboxylic acid derivatives reveals a rich and

diverse range of biological activities. This guide provides a comparative analysis of these

related compounds, offering insights into their potential as anticancer, antimicrobial, and

enzyme-inhibiting agents. The data presented herein, gathered from various scientific studies,

highlights the significant impact of fluorine and trifluoromethyl substituents on the

pharmacological properties of the pyridine carboxylic acid scaffold.

Due to the absence of direct experimental data for 2,3,5-trifluoropyridine-4-carboxylic acid
derivatives, this guide focuses on analogous compounds to provide a relevant comparative

framework for researchers, scientists, and drug development professionals. The presented

data underscores the potential of this chemical class and aims to inform future research and

development efforts.

Anticancer Activity of Related Pyridine Derivatives
Fluorinated and trifluoromethylated pyridine derivatives have demonstrated significant potential

as anticancer agents. The introduction of these moieties can enhance the cytotoxic effects of

the parent compounds against various cancer cell lines.
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Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several trifluoromethyl-

containing heterocyclic compounds, including pyridine and pyrimidine derivatives, against a

panel of human cancer cell lines. The data is presented as IC50 values, which represent the

concentration of the compound required to inhibit 50% of cell growth.
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Compound
Class

Specific
Derivative

Cancer Cell
Line

IC50 (µM) Reference

5-

Trifluoromethylpy

rimidine

Derivatives

(E)-3-((2-((4-(3-

(3-

fluorophenyl)acry

lamido)phenyl)a

mino)-5-

(trifluoromethyl)p

yrimidin-4-

yl)amino)-N-

methylthiophene-

2-carboxamide

A549 (Lung) 0.35 [1]

MCF-7 (Breast) 3.24 [1]

PC-3 (Prostate) 5.12 [1]

5-

(Trifluoromethyl)-

2-thioxo-

thiazolo[4,5-

d]pyrimidine

Derivatives

7-Chloro-3-(4-

methylphenyl)-5-

(trifluoromethyl)

[2][3]thiazolo[4,5-

d]pyrimidine-

2(3H)-thione

C32 (Melanoma) 28.3 [2]

DU145

(Prostate)
29.1 [2]

7-Chloro-3-

phenyl-5-

(trifluoromethyl)

[2][3]thiazolo[4,5-

d]pyrimidine-

2(3H)-thione

A375

(Melanoma)
25.4 [2]

C32 (Melanoma) 24.4 [2]

DU145

(Prostate)
27.8 [2]
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HaCaT (Normal

Keratinocytes)
33.5 [2]

Trifluoromethyl

Ketones

CF3CH(OH)COP

h

HL-60

(Leukemia)
>3.13 [4]

HSC-2 (Oral

Squamous

Carcinoma)

6.5 [4]

HSC-3 (Oral

Squamous

Carcinoma)

12.5 [4]

CF3CH(OH)COC

H2Ph

HL-60

(Leukemia)
6.25 [4]

HSC-2 (Oral

Squamous

Carcinoma)

13.5 [4]

HSC-3 (Oral

Squamous

Carcinoma)

25 [4]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard

colorimetric method used to measure cellular metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-

10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a further 48-72 hours.

MTT Addition: After the incubation period, the media is removed, and a solution of MTT is

added to each well. The plate is then incubated for a few hours.
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Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable

cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple

formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting colored solution is measured at

a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The

absorbance is directly proportional to the number of viable cells.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined from

the dose-response curve by plotting the percentage of cell viability against the compound

concentration.

Cell Culture and Treatment MTT Assay Data Analysis

Seed Cancer Cells in 96-well Plates Incubate for 24h Treat with Test Compounds Incubate for 48-72h Add MTT SolutionBegin Assay Incubate for 2-4h Add Solubilizing Agent (e.g., DMSO) Measure AbsorbanceAnalyze Results Calculate Cell Viability (%) Plot Dose-Response Curve Determine IC50 Value

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.

Antimicrobial Activity of Related Pyridine
Derivatives
Fluorinated pyridine carboxylic acids and their derivatives have also been investigated for their

antimicrobial properties. The incorporation of fluorine atoms can modulate the antibacterial and

antifungal activity of these compounds.

Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values of various

pyridine derivatives against different microbial strains. The MIC is the lowest concentration of

an antimicrobial agent that prevents the visible growth of a microorganism.
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Compound
Class

Specific
Derivative

Microbial
Strain

MIC (µg/mL) Reference

Dodecanoic Acid

Pyridine

Derivatives

Dodecanoic acid

(pyridin-2-

yl)amide

Staphylococcus

aureus
62.5 [5]

Bacillus subtilis 62.5 [5]

Escherichia coli 125 [5]

Candida albicans 250 [5]

Nicotinoyl

Thiourea

Derivatives

N-(4-

chlorophenethyl)-

N'-

nicotinoylthioure

a

Staphylococcus

aureus
31.25 [5]

Enterococcus

faecalis
31.25 [5]

Escherichia coli 62.5 [5]

Acinetobacter

baumannii
62.5 [5]

Pseudomonas

aeruginosa
62.5 [5]

Substituted

Pyridine

Derivatives

2,6-

bis(furfurylamino

carbonyl)pyridine

Staphylococcus

aureus
75 [6]

2,6-

bis(benzyloxyami

nocarbonyl)pyridi

ne

Staphylococcus

aureus
75 [6]

Pseudomonas

aeruginosa
75 [6]
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Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of antimicrobial agents.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium.

Serial Dilution: The antimicrobial compound is serially diluted in the broth medium in a 96-

well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24

hours for bacteria).

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial

agent at which there is no visible growth of the microorganism.

Enzyme Inhibitory Activity of Related Nicotinic Acid
Derivatives
Derivatives of nicotinic acid (pyridine-3-carboxylic acid) have been shown to inhibit various

enzymes, highlighting another facet of their biological activity. The nature and position of

substituents on the pyridine ring play a crucial role in their inhibitory potency and selectivity.

Comparative Enzyme Inhibition Data
The table below summarizes the inhibitory activity of several nicotinic acid derivatives against

different enzymes, with data presented as IC50 or Ki values.
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Compound
Class

Specific
Derivative

Target Enzyme IC50 / Ki (µM) Reference

Nicotinic Acid

Derivatives

2-

Hydroxynicotinic

acid

Nicotinate

phosphoribosyltr

ansferase

(NAPRT)

Ki = 215 [7]

2-Aminonicotinic

acid

Nicotinate

phosphoribosyltr

ansferase

(NAPRT)

Ki = 348 [7]

2-Fluoronicotinic

acid

Nicotinate

phosphoribosyltr

ansferase

(NAPRT)

Ki = 282 [7]

Nicotinic acid

hydroxamate

(NAH)

Tyrosinase

(monophenolase

)

IC50 = 2 [8]

Tyrosinase

(diphenolase)
IC50 = 1 [8]

5-Amino-nicotinic

Acid Derivatives

5-(4-

Fluorobenzamido

)nicotinic acid

α-Amylase
IC50 = 12.17

(µg/mL)
[9]

α-Glucosidase
IC50 = 12.01

(µg/mL)
[9]

5-(4-

Chlorobenzamid

o)nicotinic acid

α-Amylase
IC50 = 12.91

(µg/mL)
[9]

α-Glucosidase
IC50 = 12.72

(µg/mL)
[9]

Experimental Protocol: General Enzyme Inhibition Assay
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A general workflow for determining the inhibitory activity of a compound against a target

enzyme is as follows:

Assay Preparation: A reaction mixture is prepared containing the enzyme, a suitable buffer,

and any necessary cofactors.

Inhibitor Addition: The test compound (inhibitor) is added to the reaction mixture at various

concentrations.

Substrate Addition: The reaction is initiated by the addition of the enzyme's specific

substrate.

Reaction Monitoring: The progress of the enzyme-catalyzed reaction is monitored over time

by measuring the formation of a product or the depletion of the substrate. This can be done

using various techniques such as spectrophotometry, fluorometry, or chromatography.

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. These

rates are then used to determine the IC50 value, which is the concentration of the inhibitor

that reduces the enzyme activity by 50%.

Enzyme

Enzyme-Substrate
Complex

+ Substrate

Enzyme-Inhibitor
Complex (Inactive)

+ Inhibitor

Substrate

Product

Inhibitor
(e.g., Nicotinic Acid Derivative)

 

Reaction

Click to download full resolution via product page

Caption: General mechanism of competitive enzyme inhibition.
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Structure-Activity Relationships and Future
Directions
The data on related fluorinated pyridine and nicotinic acid derivatives reveals some emerging

structure-activity relationships. For instance, the position and electronic nature of the fluorine or

trifluoromethyl substituents significantly influence biological activity. In many cases, these

groups enhance potency due to their effects on lipophilicity, metabolic stability, and binding

interactions with biological targets.

The exploration of 2,3,5-trifluoropyridine-4-carboxylic acid derivatives remains a promising

area for future research. Based on the activities of analogous compounds, this scaffold holds

potential for the development of novel therapeutic agents. Systematic derivatization of the

carboxylic acid group (e.g., to amides, esters) and further substitution on the pyridine ring could

lead to the discovery of compounds with enhanced potency and selectivity against various

biological targets.

In conclusion, while direct data on the biological activity of 2,3,5-trifluoropyridine-4-
carboxylic acid derivatives is not yet prevalent, the comparative analysis of structurally similar

compounds provides a strong rationale for their investigation as a source of new anticancer,

antimicrobial, and enzyme-inhibiting agents. Further research in this area is warranted to

unlock the full therapeutic potential of this chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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